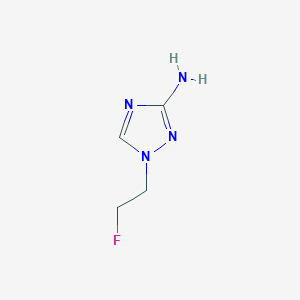
1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroetil)-1H-1,2,4-triazol-3-amina es un compuesto químico que pertenece a la clase de triazoles, que son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos, como la química medicinal, los agroquímicos y la ciencia de los materiales. La presencia del grupo fluoroetil aumenta sus propiedades químicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(2-fluoroetil)-1H-1,2,4-triazol-3-amina generalmente implica la reacción de 1H-1,2,4-triazol con 2-fluoroetilamina en condiciones específicas. Un método común incluye el uso de una reacción de cicloadición azida-alquino catalizada por cobre (I) (CuAAC), que es conocida por su eficiencia y regioselectividad . La reacción se lleva a cabo en presencia de un catalizador de cobre y un solvente adecuado, como el dimetilsulfóxido (DMSO), a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(2-Fluoroetil)-1H-1,2,4-triazol-3-amina se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo fluoroetil puede participar en reacciones de sustitución nucleofílica, donde el átomo de flúor es reemplazado por otros nucleófilos.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar aminas.
Reacciones de cicloadición: El anillo de triazol puede participar en reacciones de cicloadición, formando compuestos heterocíclicos más grandes.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, fluoruro de potasio y varios haluros de alquilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios triazoles sustituidos, mientras que la oxidación y la reducción pueden producir óxidos o aminas correspondientes .
Aplicaciones Científicas De Investigación
1-(2-Fluoroetil)-1H-1,2,4-triazol-3-amina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(2-fluoroetil)-1H-1,2,4-triazol-3-amina implica su interacción con objetivos moleculares y vías específicas. El grupo fluoroetil puede mejorar la capacidad del compuesto para interactuar con moléculas biológicas, como enzimas y receptores . El anillo de triazol puede participar en enlaces de hidrógeno e interacciones π-π, lo que contribuye a su afinidad de unión y especificidad . Estas interacciones pueden modular varios procesos biológicos, incluida la inhibición enzimática, la activación de receptores y la transducción de señales .
Compuestos similares:
1-(2-Fluoroetil)-1H-1,2,3-triazol: Similar en estructura pero con una disposición de nitrógeno diferente en el anillo de triazol.
1-(2-Fluoroetil)-1H-1,2,4-triazol: Similar pero carece del grupo amina, lo que afecta su reactividad y aplicaciones.
1-(2-Fluoroetil)-1H-1,2,3-triazol-4-amina: Similar pero con un patrón de sustitución diferente en el anillo de triazol.
Singularidad: 1-(2-Fluoroetil)-1H-1,2,4-triazol-3-amina es único debido a la presencia tanto del grupo fluoroetil como del grupo amina en el anillo de triazol. Esta combinación mejora su reactividad química y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Conclusión
1-(2-fluoroetil)-1H-1,2,4-triazol-3-amina es un compuesto versátil con un potencial significativo en la química medicinal, los agroquímicos y la ciencia de los materiales. Su estructura química y reactividad únicas lo convierten en un objetivo valioso para aplicaciones sintéticas e industriales. La investigación adicional sobre sus propiedades y aplicaciones continuará descubriendo nuevas posibilidades para este intrigante compuesto.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-1H-1,2,3-triazole: Similar in structure but with a different nitrogen arrangement in the triazole ring.
1-(2-Fluoroethyl)-1H-1,2,4-triazole: Similar but lacks the amine group, affecting its reactivity and applications.
1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-amine: Similar but with a different substitution pattern on the triazole ring.
Uniqueness: 1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the fluoroethyl group and the amine group on the triazole ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, agrochemicals, and materials science. Its unique chemical structure and reactivity make it a valuable target for synthetic and industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
C4H7FN4 |
|---|---|
Peso molecular |
130.12 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8) |
Clave InChI |
OLNDCNLDCAXHEM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)

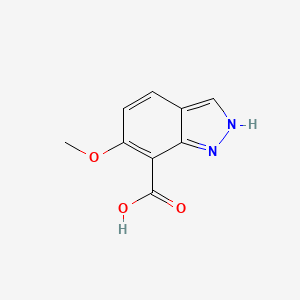
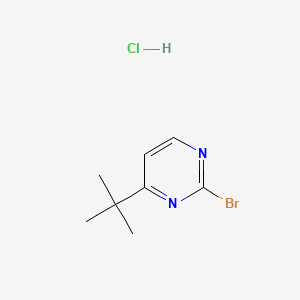

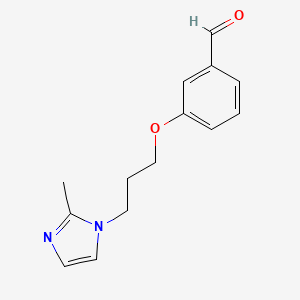
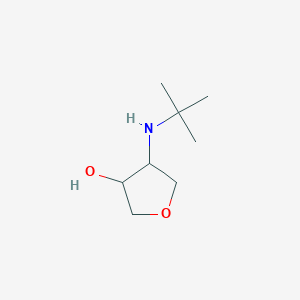
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

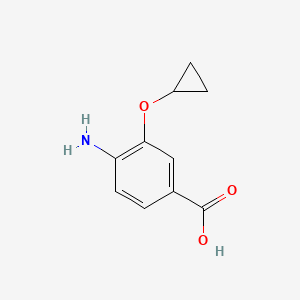
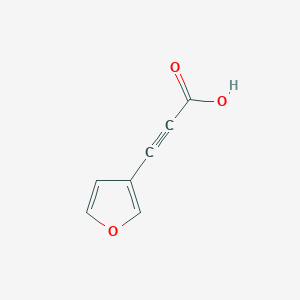

![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)

